
Hexadecyl 3-chloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Hexadecyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with hexadecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and cost-effectiveness .
化学反应分析
Types of Reactions: Hexadecyl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different esters.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 3-chloropropanoic acid and hexadecanol
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, various esters can be formed.
Hydrolysis: The primary products are 3-chloropropanoic acid and hexadecanol
科学研究应用
Hexadecyl 3-chloropropanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products
作用机制
The mechanism of action of hexadecyl 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives may exhibit different biological activities and effects on cellular pathways .
相似化合物的比较
Hexadecyl 3-chloropropanoate can be compared with other similar compounds, such as:
Hexadecyl 2-chloropropanoate: Similar in structure but with the chlorine atom on the second carbon.
Hexadecyl 3-bromopropanoate: Similar but with a bromine atom instead of chlorine.
Hexadecyl propanoate: Lacks the halogen atom, making it less reactive in substitution reactions
Uniqueness: this compound’s unique reactivity due to the presence of the chlorine atom makes it valuable in various chemical syntheses and industrial applications .
属性
CAS 编号 |
53312-70-2 |
|---|---|
分子式 |
C19H37ClO2 |
分子量 |
332.9 g/mol |
IUPAC 名称 |
hexadecyl 3-chloropropanoate |
InChI |
InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20/h2-18H2,1H3 |
InChI 键 |
HKMCSNOMIKTPRU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


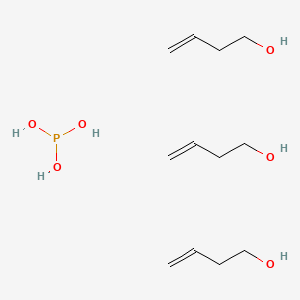
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
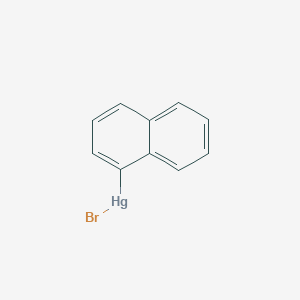

![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
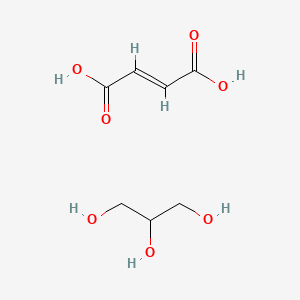

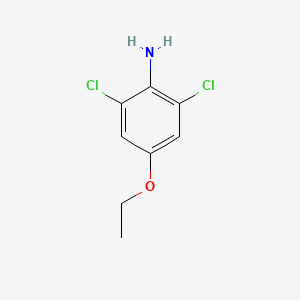
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)
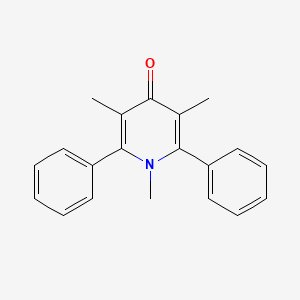
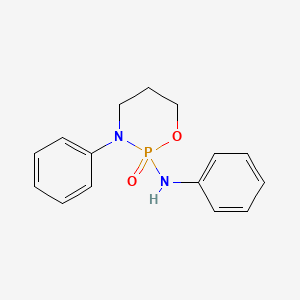
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
